(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole
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Overview
Description
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a carbazole moiety linked to a benzo[d]thiazole ring through a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzo[d]thiazole Ring: The final step involves the cyclization of the intermediate product with a suitable thioamide under acidic conditions to form the benzo[d]thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Receptor Binding: The compound can bind to neurotransmitter receptors, modulating their activity and affecting neurological functions.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A parent compound with similar structural features but lacking the benzo[d]thiazole ring.
Benzo[d]thiazole: A compound with similar structural features but lacking the carbazole moiety.
Vinylcarbazole: A compound with a vinyl group attached to the carbazole moiety but lacking the benzo[d]thiazole ring.
Uniqueness
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is unique due to the combination of the carbazole and benzo[d]thiazole moieties, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Overview of the Compound
This compound is characterized by a carbazole moiety linked to a benzo[d]thiazole ring via a vinyl group. This structural combination grants it unique chemical properties, making it a candidate for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound exhibits the ability to intercalate into DNA, disrupting normal DNA functions and inhibiting cell proliferation. This property is common among many carbazole derivatives, which are known for their anticancer potential.
- Receptor Modulation : It can bind to various neurotransmitter receptors, influencing neurological functions. This interaction may lead to potential applications in treating neurological disorders.
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and contribute to its therapeutic effects .
Antitumor Activity
Research indicates that derivatives of thiazole, including those linked to carbazole structures, possess significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
Compound B | U251 (human glioblastoma) | 1.98 ± 1.22 |
The presence of electron-donating groups like methyl at specific positions enhances the cytotoxicity of these compounds .
Neuroprotective Effects
In studies assessing neuroprotective properties, certain carbazole derivatives have shown efficacy against oxidative stress-induced neuronal damage. For example, compounds with similar structures have been tested for their ability to protect HT22 neuronal cells from glutamate toxicity, displaying significant protective effects at concentrations as low as 3 µM .
Case Studies
- Anticancer Studies : A series of thiazole-containing compounds were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
- Neuroprotective Research : Another study focused on neuroprotective activities showed that specific substitutions on the carbazole moiety enhanced protective effects against oxidative stress in neuronal cells. The findings suggest that structural modifications can lead to improved therapeutic profiles for neurodegenerative diseases .
Properties
IUPAC Name |
2-[(E)-2-(9-methylcarbazol-2-yl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2S/c1-24-19-8-4-2-6-16(19)17-12-10-15(14-20(17)24)11-13-22-23-18-7-3-5-9-21(18)25-22/h2-14H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLTVHYROVHXPL-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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